molecular formula C18H12F3NO3 B15256417 8-(2-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

8-(2-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B15256417
M. Wt: 347.3 g/mol
InChI Key: WYNQVLPMVVETJQ-UHFFFAOYSA-N
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Description

8-(2-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation reaction using 2-methoxybenzene and a suitable catalyst.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Carboxylation: The final step involves introducing the carboxylic acid group, possibly through a carboxylation reaction using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, allowing for further functionalization of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 8-(2-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors and altering signal transduction pathways.

    DNA/RNA: Intercalating into nucleic acids and affecting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-6-carboxylic acid: Lacks the methoxyphenyl and trifluoromethyl groups.

    8-Phenylquinoline-6-carboxylic acid: Similar structure but without the methoxy and trifluoromethyl substitutions.

    7-(Trifluoromethyl)quinoline-6-carboxylic acid: Lacks the methoxyphenyl group.

Uniqueness

8-(2-Methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both the methoxyphenyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its lipophilicity, metabolic stability, and ability to interact with specific biological targets.

Properties

Molecular Formula

C18H12F3NO3

Molecular Weight

347.3 g/mol

IUPAC Name

8-(2-methoxyphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C18H12F3NO3/c1-25-13-7-3-2-6-11(13)14-15(18(19,20)21)12(17(23)24)9-10-5-4-8-22-16(10)14/h2-9H,1H3,(H,23,24)

InChI Key

WYNQVLPMVVETJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3

Origin of Product

United States

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